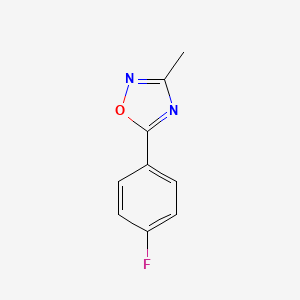

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSHBDOOEVBVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80485730 | |

| Record name | 5-(4-FLUORO-PHENYL)-3-METHYL-[1,2,4]OXADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59562-68-4 | |

| Record name | 5-(4-FLUORO-PHENYL)-3-METHYL-[1,2,4]OXADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

Abstract: This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Addressed to researchers and drug development professionals, this document moves beyond a simple listing of procedures to explain the scientific rationale behind the analytical workflow. By integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a self-validating system for unambiguous structural confirmation. Detailed, field-proven protocols and data interpretation strategies are provided to ensure reproducibility and scientific integrity.

Strategic Overview: The Imperative for Unambiguous Elucidation

The 1,2,4-oxadiazole scaffold is a privileged motif in drug discovery, often employed as a bioisosteric replacement for ester or amide functionalities to enhance metabolic stability and modulate physicochemical properties.[2][3] Specifically, this compound incorporates a fluorophenyl group, a common substituent used to improve pharmacokinetic profiles. However, the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can potentially yield the isomeric 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole. Distinguishing between these isomers is critical, as their differing spatial arrangement of substituents can lead to vastly different biological activities and physical properties.

This guide, therefore, outlines a logical and robust workflow designed not only to confirm the elemental composition and connectivity but also to definitively establish the precise arrangement of the methyl and 4-fluorophenyl groups on the oxadiazole core.

Logical Elucidation Workflow

Our approach is sequential and complementary. Each analytical technique provides a unique piece of the structural puzzle, and the congruence of all data streams constitutes the final proof.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Experience: The first step in any structure elucidation is to determine the molecular weight and, ideally, the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the authoritative technique for this purpose.[4] Its high mass accuracy allows for the calculation of a molecular formula, which provides a fundamental constraint for all subsequent spectroscopic interpretation.[4]

Trustworthiness: For a compound with the proposed structure C₉H₇FN₂O, the expected exact mass provides a precise target. A measured mass that falls within a narrow tolerance (typically < 5 ppm) of the calculated mass provides high confidence in the elemental composition.

Expected HRMS (ESI-TOF) Data:

-

Molecular Formula: C₉H₇FN₂O

-

Calculated Exact Mass [M+H]⁺: 179.0615

-

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

Data Presentation: Key Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) | Inferred Formula |

|---|---|---|---|---|

| [M+H]⁺ | 179.0615 | 179.0612 | -1.7 | C₉H₈FN₂O |

| [M+Na]⁺ | 201.0434 | 201.0431 | -1.5 | C₉H₇FN₂ONa |

Fragmentation Analysis: Electron Impact (EI) or Collision-Induced Dissociation (CID) can provide structural clues. The fragmentation of the 1,2,4-oxadiazole ring is well-documented.[5][6] Key fragmentations can help distinguish isomers. For the target molecule, cleavage of the N2-C3 and O1-C5 bonds is a common pathway.

| m/z (Hypothetical) | Plausible Fragment Structure | Notes |

| 123 | [4-FC₆H₄CO]⁺ | Indicates the 4-fluorophenyl group is attached to a carbonyl-like carbon (C5). |

| 108 | [4-FC₆H₄N]⁺ | Fragment from the fluorophenyl portion. |

| 95 | [C₆H₄F]⁺ | Fluorobenzene cation. |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid to promote protonation.

-

Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known standard.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the mass resolution is sufficient to achieve < 5 ppm mass accuracy.

-

Data Analysis: Process the spectrum to identify the [M+H]⁺ and other adducts. Use the instrument software to calculate the elemental composition from the measured accurate mass.

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[7][8] While it does not provide detailed connectivity, it serves as a crucial cross-check for the proposed structure. For 1,2,4-oxadiazoles, we expect to see characteristic vibrations for the aromatic ring, the C=N and C-O bonds within the heterocycle, and the C-F bond.[9]

Trustworthiness: The presence of all expected vibrational bands and the absence of unexpected ones (e.g., a strong C=O stretch from an unreacted starting material, or an N-H stretch) validates the general structural class of the compound.

Data Presentation: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) (Hypothetical) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~1615 | Strong | Aromatic C=C Stretch |

| ~1575 | Strong | C=N Stretch (Oxadiazole Ring) |

| ~1450 | Medium | C-H Bend (Methyl) |

| ~1240 | Strong | Asymmetric C-O-C Stretch / C-F Stretch |

| ~840 | Strong | para-disubstituted C-H out-of-plane bend |

Experimental Protocol: FTIR Analysis (KBr Pellet)

-

Sample Preparation: Mix ~1-2 mg of the dried compound with ~100-150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

Grinding: Gently grind the mixture to a fine, homogenous powder.

-

Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[7]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹, and perform a background subtraction using a blank KBr pellet.

NMR Spectroscopy: The Definitive Structural Arbiter

Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the most powerful technique for the de novo structure elucidation of small molecules.[10][11] It provides detailed information about the chemical environment, quantity, and connectivity of ¹H and ¹³C nuclei, allowing for the unambiguous assembly of the molecular structure.

Trustworthiness: The combination of ¹H and ¹³C NMR provides a self-validating dataset. The chemical shifts, coupling constants, and integration values must all be consistent with the proposed structure and with each other. This is where the 3-methyl and 5-(4-fluorophenyl) substitution pattern will be definitively proven.

¹H NMR Spectroscopy

Expected Data (400 MHz, CDCl₃): The proton spectrum should show two distinct regions: the aliphatic region for the methyl group and the aromatic region for the fluorophenyl protons.

-

Methyl Group (CH₃): A sharp singlet, integrating to 3 protons. Its chemical shift is diagnostic. Being attached to C3 of the oxadiazole, it is expected to appear around δ 2.6 ppm.

-

4-Fluorophenyl Group: This group will present a classic AA'BB' system, which often appears as two multiplets, each integrating to 2 protons.

-

The protons ortho to the fluorine (H-3', H-5') will be a triplet-like multiplet due to coupling with both the adjacent protons and the ¹⁹F nucleus.

-

The protons ortho to the oxadiazole ring (H-2', H-6') will appear as a doublet of doublets or a more complex multiplet, shifted further downfield due to the deshielding effect of the heterocyclic ring.

-

Data Presentation: ¹H NMR Data

| Chemical Shift (δ, ppm) (Hypothetical) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 8.15 | dd | 2H | J_HH = 8.8, J_HF = 5.4 | H-2', H-6' |

| 7.20 | t | 2H | J_HH ≈ J_HF ≈ 8.8 | H-3', H-5' |

| 2.65 | s | 3H | - | -CH₃ |

¹³C NMR Spectroscopy

Expected Data (100 MHz, CDCl₃): The proton-decoupled ¹³C spectrum will confirm the carbon skeleton. The chemical shifts of the oxadiazole ring carbons are key identifiers. Due to C-F coupling, the signals for the fluorophenyl carbons will appear as doublets.

-

Oxadiazole Carbons: Two quaternary carbons are expected at low field (δ > 160 ppm). C5, attached to the electron-withdrawing fluorophenyl group, is expected to be further downfield than C3, which is attached to the methyl group.[12]

-

Fluorophenyl Carbons: Four signals are expected. The carbon directly attached to the fluorine (C-4') will show a very large one-bond C-F coupling constant (¹J_CF > 240 Hz). The other carbons will show smaller 2, 3, and 4-bond couplings.

-

Methyl Carbon: A single signal at high field (upfield), around δ 10-15 ppm.

Data Presentation: ¹³C NMR Data

| Chemical Shift (δ, ppm) (Hypothetical) | Coupling (J_CF, Hz) | Assignment |

|---|---|---|

| 175.5 | - | C5 (Oxadiazole) |

| 168.0 | - | C3 (Oxadiazole) |

| 164.5 | d, ¹J = 252 | C-4' |

| 129.5 | d, ³J = 9 | C-2', C-6' |

| 121.0 | d, ⁴J = 3 | C-1' (ipso) |

| 116.5 | d, ²J = 22 | C-3', C-5' |

| 12.0 | - | -CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) if the solvent lock signal is not used for referencing.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for optimal resolution and lineshape.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set appropriate parameters: spectral width (~12 ppm), acquisition time (~3-4 s), relaxation delay (1-2 s), and number of scans (e.g., 8 or 16) to achieve adequate signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum (e.g., zgpg30).

-

Set appropriate parameters: spectral width (~220 ppm), sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of ~2 s.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the solvent residual peak or TMS. Integrate the ¹H NMR signals.

Conclusion: An Integrated and Self-Validating Proof of Structure

The definitive structure of this compound is confirmed by the convergence of all analytical data:

-

HRMS establishes the correct elemental formula, C₉H₇FN₂O.

-

FTIR confirms the presence of the expected functional groups (aromatic ring, oxadiazole C=N, C-F) and the absence of impurities from starting materials.

-

NMR provides the final, unambiguous proof. The ¹H NMR shows the characteristic signals for a para-fluorophenyl group and a methyl group in a 4:3 integration ratio. The ¹³C NMR confirms the carbon count and, crucially, the chemical shifts for the oxadiazole carbons (C3 and C5) and the C-F coupling constants are consistent with the proposed substitution pattern. The downfield shift of C5 relative to C3 strongly supports the attachment of the electron-withdrawing aryl group at the 5-position.

This multi-technique, cross-validating approach ensures the highest level of scientific rigor and trustworthiness, providing an authoritative confirmation of the compound's identity.

References

-

Holzgrabe, U., & Wawer, I. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-46. [Link]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

-

Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]

-

Nuzillard, J. M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(10), 972-980. [Link]

-

Richard, J. J., Annapoorani, P., & Mariappan, P. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal of Applied Pharmaceutical Science. [Link]

-

Camci, G., & Karali, N. (2023). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. [Link]

-

ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. [Link]

-

Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. (n.d.). [Link]

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1). [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis and Screening of New[4][11][13]Oxadiazole,[4][10][13]Triazole, and[4][10][13]Triazolo[4,3-b][4][10][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1159-1170. [Link]

-

ResearchGate. (n.d.). Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. [Link]

-

Plaskon, A. S., et al. (2015). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 11, 2393-2400. [Link]

-

Khan, I., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(45), 6433-6443. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles 3a-h and 5a-t. [Link]

-

Karczmarzyk, Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3439. [Link]

-

G. B. B., et al. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Archiv der Pharmazie, 345(8), 610-617. [Link]

-

ResearchGate. (n.d.). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

-

de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8346. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. [Link]

-

Indian Journal of Chemistry. (2023). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2- nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. [Link]

-

SpectraBase. (n.d.). 5-(4-Fluorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole. [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

-

SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]

-

Semantic Scholar. (n.d.). Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole containing 5-phenyl thiophene moiety. [Link]

-

Beilstein Journals. (n.d.). Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. [Link]

-

Ion, A. C., et al. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Polymers, 15(13), 2977. [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). CHARCTERIZATION, PRE-CLINICAL EVALUATION OF NOVEL OXADIAZOLE DERIVATIVES. [Link]

-

Kara, Y., et al. (2021). Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119424. [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. [Link]

-

SpectraBase. (n.d.). 2-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. [Link]

-

University of Pretoria. (n.d.). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. [Link]

-

SpectraBase. (n.d.). 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. updatepublishing.com [updatepublishing.com]

- 8. journalspub.com [journalspub.com]

- 9. researchgate.net [researchgate.net]

- 10. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. pittcon.org [pittcon.org]

Introduction: The Prominence of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1][2] This scaffold has garnered considerable attention in medicinal chemistry due to its unique bioisosteric properties, allowing it to mimic other functional groups in a biological context, and its exhibition of a remarkably broad spectrum of biological activities.[1][2] Derivatives of 1,2,4-oxadiazole have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents.[1][3] The stability of the 1,2,4-oxadiazole ring, both chemically and thermally, further enhances its appeal as a core structural component in drug design.[3]

This guide provides a detailed examination of the physicochemical properties of a specific derivative, This compound . Understanding these fundamental properties is paramount for researchers in drug development, as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and potential for therapeutic success.

Molecular Profile of this compound

The structural attributes of this compound, featuring a methyl group at the 3-position and a 4-fluorophenyl group at the 5-position of the 1,2,4-oxadiazole ring, dictate its physicochemical behavior.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁FN₂O | PubChem |

| Molecular Weight | 254.26 g/mol | [4] |

| IUPAC Name | 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | [4] |

| Canonical SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(C=C3)F | [4] |

| InChI Key | MZWKUYWUBBRDEQ-UHFFFAOYSA-N | [4] |

Core Physicochemical Properties: An Analytical Perspective

The interplay of the aromatic rings and the heterocyclic core defines the compound's interaction with biological systems. The following properties are critical for predicting its behavior.

Melting and Boiling Points

Solubility

A critical determinant of a drug candidate's bioavailability is its aqueous solubility. The type of substituents on the oxadiazole ring heavily influences this property.[5] While methyl groups can slightly increase water solubility, aryl substituents are known to significantly decrease it.[5] Therefore, this compound is predicted to have low solubility in aqueous media. This is a common challenge in drug development for aromatic heterocyclic compounds.[6]

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key factor in determining how a drug will permeate biological membranes. A computed XLogP3 value of 3.9 is available for the closely related compound 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, indicating a high degree of lipophilicity.[4] This suggests the compound will readily associate with lipidic environments, which can be advantageous for crossing the blood-brain barrier but may also lead to non-specific binding and potential toxicity.

Acidity/Basicity (pKa)

The 1,2,4-oxadiazole ring is considered to be weakly basic. The lone pairs of electrons on the nitrogen atoms can be protonated, but the aromaticity of the ring system reduces their availability. The exact pKa is influenced by the electronic nature of the substituents. The electron-withdrawing fluorine atom on the phenyl ring would be expected to slightly decrease the basicity of the oxadiazole nitrogens.

Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles: A General Workflow

The most common and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate. This is typically achieved by reacting an amidoxime with a carboxylic acid derivative, such as an acyl chloride or an ester, often under basic conditions or with a coupling agent.[1]

Caption: General synthetic workflow for 3,5-disubstituted 1,2,4-oxadiazoles.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following methodologies are foundational for characterizing novel compounds like this compound.

Protocol 1: Melting Point Determination via the Capillary Method

-

Principle: This method determines the temperature at which a substance transitions from a solid to a liquid phase.

-

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

-

Validation: The accuracy of the apparatus should be periodically verified using certified reference standards.

-

Protocol 2: Aqueous Solubility Determination via the Shake-Flask Method

-

Principle: This equilibrium-based method is considered the "gold standard" for determining thermodynamic solubility.

-

Methodology:

-

Preparation: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Self-Validation: The experiment should be run in triplicate, and the presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

-

Caption: Workflow for the shake-flask solubility determination method.

Protocol 3: Lipophilicity (LogP) Determination via HPLC

-

Principle: A rapid and reliable method that correlates a compound's retention time on a reverse-phase HPLC column with its LogP value.

-

Methodology:

-

Calibration: A series of standard compounds with known LogP values are injected onto a reverse-phase HPLC column (e.g., C18).

-

Gradient Elution: The standards are eluted using a mobile phase gradient, typically from a highly aqueous to a highly organic solvent (e.g., water to acetonitrile).

-

Calibration Curve: A calibration curve is generated by plotting the retention times of the standards against their known LogP values.

-

Sample Analysis: The test compound, this compound, is injected under the identical HPLC conditions.

-

LogP Calculation: The retention time of the test compound is used to interpolate its LogP value from the calibration curve.

-

Relevance in the Drug Development Pipeline

The physicochemical properties detailed above are not merely academic; they are critical decision-making parameters throughout the drug discovery and development process.

Caption: The influence of physicochemical properties on key drug development stages.

-

Lead Optimization: Low solubility or excessively high lipophilicity can trigger efforts to modify the chemical structure to improve the compound's overall profile.

-

Formulation Development: Solubility data is essential for developing appropriate dosage forms, whether for oral, intravenous, or other routes of administration.

-

Predicting In Vivo Behavior: These properties are inputs for computational models that predict a drug's absorption, distribution, and potential to cross cellular barriers, ultimately influencing its efficacy and safety.

Conclusion

This compound is a representative of a chemical class with significant therapeutic potential. Its physicochemical profile, characterized by high lipophilicity and predicted low aqueous solubility, presents both opportunities and challenges for drug development. A thorough and early characterization of these properties using robust experimental methodologies is a cornerstone of a successful research program, enabling informed decisions and guiding the optimization of this promising scaffold into a viable clinical candidate.

References

-

Jadhav, S. B., & Gaikwad, D. D. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2549. [Link]

-

Głowacka, I. E., & Stasiak, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2408. [Link]

-

Khanye, S. D., et al. (2021). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. University of Pretoria. [Link]

-

PubChem. (n.d.). 5-(4-Fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Kara, Y., et al. (2021). 3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119424. [Link]

-

de Souza, T. B., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Pharmaceuticals, 15(7), 863. [Link]

-

Bhopatrao, A., et al. (2024). 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. Asian Journal of Research in Chemistry, 17(4), 243-249. [Link]

-

Pingaew, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4949-4969. [Link]

-

Pingaew, R., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(4-Fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | C15H11FN2O | CID 888120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. repository.up.ac.za [repository.up.ac.za]

Spectroscopic Characterization of 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally related compounds. The guide covers Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and expert interpretation of the expected spectral features.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-oxadiazole scaffold in a variety of biologically active molecules.[1][2] The structural elucidation and purity assessment of this compound are paramount for its application in drug discovery and development. Spectroscopic techniques are indispensable tools for this purpose, each providing unique insights into the molecular architecture. This guide will delve into the anticipated ¹H NMR, ¹³C NMR, IR, and MS data for this specific molecule, providing a robust framework for its characterization.

Molecular Structure and Key Features

The structure of this compound, presented below, consists of a central 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and a 4-fluorophenyl group at the 5-position. This arrangement dictates the expected spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the methyl protons and the aromatic protons of the 4-fluorophenyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 3H | -CH₃ |

| ~7.2 | Triplet (apparent) | 2H | Ar-H (ortho to F) |

| ~8.1 | Doublet of doublets | 2H | Ar-H (meta to F) |

Interpretation and Rationale:

-

Methyl Protons (-CH₃): The methyl group at the 3-position of the oxadiazole ring is expected to appear as a sharp singlet around δ 2.5 ppm. Its isolation from other protons results in the singlet multiplicity.

-

Aromatic Protons (Ar-H): The 4-fluorophenyl group will exhibit a characteristic AA'BB' system due to the fluorine substitution. The protons ortho to the fluorine atom are expected to appear as an apparent triplet around δ 7.2 ppm due to coupling with both the meta protons and the fluorine atom. The protons meta to the fluorine will likely appear as a doublet of doublets around δ 8.1 ppm, showing coupling to the adjacent ortho protons and a smaller coupling to the fluorine.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~12 | -CH₃ |

| ~116 (d, J ≈ 22 Hz) | Ar-C (ortho to F) |

| ~129 (d, J ≈ 9 Hz) | Ar-C (meta to F) |

| ~125 (d, J ≈ 3 Hz) | Ar-C (ipso to oxadiazole) |

| ~165 (d, J ≈ 255 Hz) | Ar-C (ipso to F) |

| ~168 | C3 (oxadiazole) |

| ~175 | C5 (oxadiazole) |

Interpretation and Rationale:

-

Methyl Carbon (-CH₃): The methyl carbon is expected to resonate at a high field, around δ 12 ppm.

-

Aromatic Carbons: The carbons of the 4-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom (¹⁹F-¹³C coupling). The carbon directly attached to the fluorine (ipso-C) will exhibit a large coupling constant (J ≈ 255 Hz) and appear at a downfield chemical shift. The ortho and meta carbons will show smaller, but distinct, coupling constants.

-

Oxadiazole Carbons: The two carbons of the 1,2,4-oxadiazole ring (C3 and C5) are expected to resonate at very downfield chemical shifts, typically above δ 160 ppm, due to the electron-withdrawing nature of the heteroatoms in the ring.[3][4]

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer for data acquisition.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, followed by phasing and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3050 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1610 | Strong | C=N stretch (oxadiazole) |

| ~1590, 1510 | Strong | Aromatic C=C stretch |

| ~1450 | Medium | C-H bend (-CH₃) |

| ~1250 | Strong | C-F stretch |

| ~1100-1000 | Strong | C-O-C stretch (oxadiazole) |

| ~840 | Strong | Aromatic C-H out-of-plane bend |

Interpretation and Rationale:

-

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the methyl group will appear at lower wavenumbers.[5]

-

C=N and C=C Stretching: The C=N stretching vibration of the oxadiazole ring is a characteristic and strong absorption, typically observed around 1610 cm⁻¹.[6] The aromatic C=C stretching bands will also be prominent in this region.

-

C-F Stretching: The C-F bond gives rise to a strong absorption band, usually in the 1250-1000 cm⁻¹ range.

-

Oxadiazole Ring Vibrations: The C-O-C stretching vibration within the oxadiazole ring is another key diagnostic peak.

-

Out-of-Plane Bending: The substitution pattern on the benzene ring (para-disubstituted) will result in a strong out-of-plane C-H bending vibration around 840 cm⁻¹.

Experimental Protocol: IR Spectroscopy

Caption: Workflow for preparing a KBr pellet and acquiring an IR spectrum.

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 178 | High | [M]⁺ (Molecular Ion) |

| 135 | Moderate | [M - CH₃CN]⁺ |

| 121 | Moderate | [4-FC₆H₄CO]⁺ |

| 95 | High | [C₆H₄F]⁺ |

| 43 | Moderate | [CH₃CO]⁺ |

Interpretation and Rationale:

The molecular weight of this compound is 178.17 g/mol .

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 178.

-

Fragmentation Pathways: 1,2,4-oxadiazoles are known to undergo characteristic fragmentation patterns under electron ionization.[7] Common fragmentation pathways include:

-

Cleavage of the N-O bond followed by rearrangement and loss of acetonitrile (CH₃CN) to give a fragment at m/z 135.

-

Formation of the 4-fluorobenzoyl cation ([4-FC₆H₄CO]⁺) at m/z 121.

-

Loss of the oxadiazole ring to give the fluorophenyl cation ([C₆H₄F]⁺) at m/z 95.

-

Formation of the acetyl cation ([CH₃CO]⁺) at m/z 43.

-

Experimental Protocol: Mass Spectrometry

Caption: General workflow for mass spectrometry analysis.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and obtaining a characteristic mass spectrum.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and validated structural characterization. The predicted data, based on established principles and comparison with analogous structures, offers a reliable reference for researchers engaged in the synthesis and application of this and related compounds. The synergistic use of these techniques confirms the molecular structure, functional groups, and fragmentation patterns, ensuring the identity and purity of the compound for its intended use in scientific research and drug development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Cotter, R. J. (1996). Time-of-Flight Mass Spectrometry: Instrumentation and Applications in Biological Research. American Chemical Society.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. [Link]

-

Tsoleridis, C. A., et al. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. [Link]

-

Bala, S., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(21), 6465. [Link]

-

Krueger, U., et al. (2007). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Archiv der Pharmazie, 340(1), 20-27. [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ajchem-a.com [ajchem-a.com]

- 6. journalspub.com [journalspub.com]

- 7. scispace.com [scispace.com]

A Technical Guide to the Mechanistic Landscape of Fluorophenyl-Substituted Oxadiazoles

Abstract: The 1,3,4-oxadiazole scaffold, particularly when functionalized with a fluorophenyl moiety, represents a cornerstone in modern medicinal chemistry. The unique physicochemical properties imparted by the fluorine atom—such as high electronegativity, metabolic stability, and the ability to form strong carbon-fluorine bonds—significantly enhance the therapeutic potential of these heterocyclic compounds. This guide provides an in-depth exploration of the multifaceted mechanisms of action through which fluorophenyl-substituted oxadiazoles exert their effects across various therapeutic areas. We will dissect the molecular pathways and cellular targets implicated in their anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities, grounding the discussion in experimental evidence and robust analytical protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this potent chemical class in their work.

The Oxadiazole Core: A Privileged Scaffold in Drug Discovery

The five-membered 1,3,4-oxadiazole ring is an aromatic heterocycle that serves as a versatile and metabolically stable bioisostere for amide and ester functionalities.[1][2] Its planarity and defined geometry allow for precise interactions with biological macromolecules. The incorporation of a fluorophenyl group is a strategic design choice; the fluorine atom can modulate the molecule's lipophilicity, improve its pharmacokinetic profile by blocking metabolic oxidation sites, and enhance binding affinity to target proteins through favorable electrostatic or hydrogen-bonding interactions.[2] This combination has yielded compounds with a broad spectrum of biological activities, making them a focal point of intensive research.[3]

Primary Mechanisms of Action

Fluorophenyl-substituted oxadiazoles are not single-target agents. Their therapeutic efficacy stems from their ability to interact with a diverse range of biological targets, primarily enzymes and signaling proteins. The following sections detail the core mechanisms substantiated by experimental findings.

Neuroprotective Effects via Enzyme Inhibition

A prominent mechanism of action for this class of compounds is the inhibition of key enzymes in the central nervous system, particularly those implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[4]

2.1.1 Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine and serotonin.[4] Their overactivity is linked to neuronal damage through the production of reactive oxygen species (ROS) and the depletion of essential monoamines.[4] Numerous studies have identified fluorophenyl-substituted oxadiazoles as potent and often selective inhibitors of MAO-B.[5][6][7] This selectivity is crucial for treating Parkinson's disease, as MAO-B is the primary enzyme for dopamine degradation in the human brain.

-

Mechanism Insight: The oxadiazole core and its substituents interact with the active site of the MAO enzyme. Molecular docking studies suggest that the fluorophenyl ring often orients within the hydrophobic substrate cavity, while the oxadiazole moiety can form hydrogen bonds with key amino acid residues, stabilizing the inhibitor-enzyme complex and blocking substrate access.[5]

2.1.2 Cholinesterase (AChE/BChE) Inhibition: In Alzheimer's disease, the cholinergic hypothesis points to a deficit in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze acetylcholine. Their inhibition is a primary strategy for symptomatic treatment. Several fluorophenyl-oxadiazole derivatives have demonstrated significant inhibitory activity against these enzymes, positioning them as potential multi-target agents for Alzheimer's therapy.[8]

Anticancer Activity: A Multi-pronged Assault

The anticancer properties of fluorophenyl-substituted oxadiazoles are diverse, involving the disruption of multiple pathways essential for tumor growth and survival.[9][10]

2.2.1 Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process often evaded by cancer cells. Certain fluorophenyl-oxadiazole derivatives have been shown to trigger this process.[3][11] Mechanistic studies reveal that these compounds can induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by depolarization of the mitochondrial membrane and subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[3] Some compounds also induce apoptosis by upregulating the tumor suppressor protein p53.[11]

2.2.2 Inhibition of Key Signaling Pathways:

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[12] Specific fluorophenyl-oxadiazoles have been found to suppress this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-survival genes.[12]

-

Enzyme/Kinase Inhibition: This class of compounds has been shown to inhibit various enzymes and kinases vital for cancer progression, including aromatase (key in estrogen biosynthesis for hormone-dependent breast cancers), topoisomerase, and histone deacetylases (HDACs).[9][13][14]

Antimicrobial Mechanism

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Fluorophenyl-substituted oxadiazoles have demonstrated potent activity against a range of bacterial strains.[15][16]

-

DNA Gyrase and Topoisomerase IV Inhibition: A primary mechanism for their antibacterial action is the inhibition of bacterial DNA gyrase and topoisomerase IV.[15][16] These enzymes are essential for bacterial DNA replication, recombination, and repair. By binding to these enzymes, the oxadiazole compounds prevent the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.[17] This mechanism is shared by the successful fluoroquinolone class of antibiotics.

Anti-inflammatory Action

Chronic inflammation is an underlying factor in many diseases. Fluorophenyl-substituted oxadiazoles exhibit anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade.[18][19]

-

Cyclooxygenase (COX) Inhibition: The cyclooxygenase (COX-1 and COX-2) enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[10][20] Several fluorophenyl-oxadiazole derivatives have been identified as potent inhibitors of COX enzymes, with some showing selectivity for the inducible COX-2 isoform.[10][19] This selectivity is a highly desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors like traditional NSAIDs.[20]

Experimental Workflows for Mechanism Elucidation

Validating the proposed mechanisms of action requires a systematic and multi-faceted experimental approach, progressing from computational predictions to cellular and biochemical assays.

In Silico Analysis: Molecular Docking

Molecular docking is the foundational step used to predict and rationalize the interaction between a small molecule (ligand) and its macromolecular target (receptor). It provides crucial insights into binding modes and affinities, guiding the synthesis of more potent analogues.[][22]

Conceptual Workflow for Molecular Docking:

Caption: Workflow for a typical molecular docking study.

Detailed Protocol: Molecular Docking for Enzyme Inhibitors

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target enzyme (e.g., MAO-B, COX-2) from the Protein Data Bank (PDB).[23] Choose a high-resolution structure, preferably one co-crystallized with a known inhibitor.[23]

-

Using software like UCSF Chimera or Maestro, prepare the protein by removing water molecules and co-solvents, adding polar hydrogen atoms, and assigning correct bond orders.

-

-

Ligand Preparation:

-

Draw the 2D structure of the fluorophenyl-substituted oxadiazole and convert it to a 3D structure.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign partial atomic charges (e.g., Gasteiger charges).

-

-

Grid Generation:

-

Define the active site for docking. This is typically done by creating a grid box centered on the co-crystallized ligand from the PDB structure or by using site-prediction algorithms.[24]

-

-

Docking Execution:

-

Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the receptor's grid box. The program will sample numerous poses (orientations and conformations) of the ligand within the active site.

-

-

Analysis and Interpretation:

-

The program will rank the poses based on a scoring function, which estimates the binding free energy (ΔG). More negative values indicate a more stable complex.[23]

-

Visualize the top-ranked pose to analyze key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with active site residues. This provides a structural hypothesis for the compound's inhibitory mechanism.[]

-

In Vitro Enzyme Inhibition Assay

Biochemical assays are essential to confirm the inhibitory activity predicted by docking and to quantify its potency, typically by determining the half-maximal inhibitory concentration (IC₅₀).

Detailed Protocol: Fluorometric MAO-B Inhibition Assay [13][25]

This protocol is a self-validating system because it includes controls for background fluorescence (no enzyme), maximal activity (enzyme + substrate), and reference inhibition (known inhibitor), allowing for accurate quantification of the test compound's effect.

-

Reagent Preparation:

-

MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.

-

Enzyme: Recombinant human MAO-B.

-

Substrate: Benzylamine (selective for MAO-B).

-

Detection Reagents: Horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex® Red).

-

Test Compound: Fluorophenyl-substituted oxadiazole, dissolved in DMSO to create a stock solution, then serially diluted.

-

Positive Control: Selegiline or Pargyline (known MAO-B inhibitors).

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add 50 µL of MAO Assay Buffer.

-

Add 10 µL of the serially diluted test compound, positive control, or DMSO (for the 'no inhibition' control).

-

Add 50 µL of the MAO-B enzyme solution to all wells except the 'no enzyme' control.

-

Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Prepare a substrate solution containing Benzylamine, HRP, and the fluorogenic probe in MAO Assay Buffer.

-

Initiate the reaction by adding 40 µL of the substrate solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence kinetically (e.g., every minute for 30 minutes) at an excitation/emission wavelength appropriate for the probe (e.g., 535/587 nm for Amplex® Red).[26]

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

-

Normalize the rates relative to the 'no inhibition' control (100% activity) and 'no enzyme' control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Table 1: Example IC₅₀ Data for Oxadiazole Derivatives Against MAO-B

| Compound ID | R-Group on Phenyl Ring | IC₅₀ (µM)[5][6][8] |

| OXD-1 | 4-fluoro | 0.066 |

| OXD-2 | 3,4-dichloro | 0.036 |

| OXD-3 | 4-chloro | 0.039 |

| Selegiline (Std.) | N/A | 0.050 |

Cell-Based Assay: Western Blot for NF-κB Pathway Analysis

To investigate effects on cellular signaling pathways, Western blotting is a cornerstone technique. It allows for the detection and quantification of specific proteins, including their phosphorylation status, which is a key indicator of pathway activation.

Signaling Pathway for NF-κB Activation:

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Journal of Research in Pharmacy » Submission » Novel substituted oxadiazole - piperazine derivatives as potential MAO inhibitors: Design, synthesis, in vitro and in silico studies [dergipark.org.tr]

- 5. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as MAO-B inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]

- 12. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chiral DNA gyrase inhibitors. 2. Asymmetric synthesis and biological activity of the enantiomers of 9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H- pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (ofloxacin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New 1,3,4-oxadiazole/oxime hybrids: Design, synthesis, anti-inflammatory, COX inhibitory activities and ulcerogenic liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. Tutorial: Docking [people.chem.ucsb.edu]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. assaygenie.com [assaygenie.com]

The 1,2,4-Oxadiazole Scaffold: A Historical and Mechanistic Guide to a Privileged Motif in Medicinal Chemistry

Abstract

The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has carved a significant niche in the landscape of medicinal chemistry. Initially synthesized in the late 19th century, it remained a chemical curiosity for nearly eight decades before its remarkable potential as a versatile pharmacophore was recognized. This in-depth technical guide provides a comprehensive exploration of the history, discovery, and multifaceted applications of the 1,2,4-oxadiazole core in drug development. We will delve into the key synthetic strategies that have enabled its widespread use, dissect the mechanistic underpinnings of its diverse biological activities through representative examples, and present its critical role as a bioisosteric replacement for labile functional groups. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this privileged scaffold in the design of novel therapeutics.

A Historical Perspective: From Obscurity to a Privileged Scaffold

The journey of the 1,2,4-oxadiazole ring system in science began in 1884, with its first synthesis by Tiemann and Krüger.[1][2] Despite this early discovery, the heterocycle languished in relative obscurity for almost 80 years. It was not until the mid-20th century that its potential began to be unlocked, with initial biological activity studies commencing in the 1940s. A pivotal moment arrived in the 1960s with the introduction of Oxolamine , the first commercially available drug containing a 1,2,4-oxadiazole ring, used as a cough suppressant.[1][3] This marked a turning point, sparking greater interest within the medicinal chemistry community.

The past four decades have witnessed a surge in research, firmly establishing the 1,2,4-oxadiazole as a "privileged scaffold" in drug discovery.[1] This is evidenced by the growing number of publications and the emergence of several other marketed drugs incorporating this moiety, including the vasodilator Butalamine , the antiviral agent Pleconaril , the nonbenzodiazepine anxiolytic Fasiplon , and the groundbreaking treatment for Duchenne muscular dystrophy, Ataluren (Translarna™).[1][2] Notably, the 1,2,4-oxadiazole ring is also found in naturally occurring compounds, such as Phidianidines and Quisqualic acid, further highlighting its biological relevance.[1][2]

The 1,2,4-Oxadiazole as a Bioisostere: Enhancing Drug-like Properties

A key driver behind the widespread adoption of the 1,2,4-oxadiazole scaffold is its utility as a bioisostere for esters and amides.[4][5][6] Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic configuration, is a cornerstone of modern drug design. Esters and amides, while common in endogenous molecules and early drug candidates, are often susceptible to hydrolysis by esterases and proteases, leading to poor metabolic stability and limited bioavailability.

The 1,2,4-oxadiazole ring, being an aromatic and electron-poor system, offers a metabolically robust alternative.[7] It can mimic the hydrogen bonding capabilities of esters and amides, crucial for target engagement, while being resistant to enzymatic cleavage.[4][5] This strategic replacement has been instrumental in optimizing the pharmacokinetic profiles of numerous drug candidates, transforming them from promising leads into viable clinical contenders.

Synthetic Strategies: Accessing the 1,2,4-Oxadiazole Core

The accessibility of a chemical scaffold is paramount to its utility in drug discovery. Fortunately, a variety of reliable and versatile synthetic methods for the construction of 3,5-disubstituted 1,2,4-oxadiazoles have been developed. The most prevalent approaches involve the condensation of an amidoxime with a carboxylic acid derivative or a 1,3-dipolar cycloaddition reaction.[8][9][10]

The Amidoxime Route: A Workhorse in 1,2,4-Oxadiazole Synthesis

The reaction of an amidoxime with an activated carboxylic acid (such as an acyl chloride or anhydride) or the carboxylic acid itself in the presence of a coupling agent is the most common and versatile method for preparing 1,2,4-oxadiazoles.[8][11][12] The general workflow is depicted below:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Translarna (ataluren) for the Treatment of Nonsense Mutation Duchenne Muscular Dystrophy (nmDMD) - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. parentprojectmd.org [parentprojectmd.org]

- 6. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. researchgate.net [researchgate.net]

- 9. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Proposing a mechanism of action for ataluren - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

The 1,2,4-Oxadiazole Scaffold: A Technical Guide to its Bioisosteric Properties in Drug Discovery

Introduction: The Strategic Value of Bioisosterism in Modern Drug Design

In the landscape of contemporary drug discovery, the principle of bioisosterism stands as a cornerstone of lead optimization. It is the art and science of substituting one functional group for another with similar steric and electronic properties to enhance a molecule's pharmacological profile. This strategic replacement can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potency and selectivity. Among the myriad of heterocyclic scaffolds employed as bioisosteres, the 1,2,4-oxadiazole ring has emerged as a particularly versatile and valuable moiety. This guide provides an in-depth technical exploration of the bioisosteric properties of the 1,2,4-oxadiazole core, offering insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of the 1,2,4-Oxadiazole Core: A Comparative Overview

The utility of the 1,2,4-oxadiazole ring as a bioisostere is rooted in its distinct physicochemical characteristics, which often present a favorable alternative to more metabolically labile functional groups such as esters and amides.[1][2]

The five-membered ring, containing one oxygen and two nitrogen atoms, is aromatic, though it possesses a lower degree of aromaticity compared to its 1,3,4-isomer, rendering it more like a conjugated diene.[3] This electron-poor azole ring is thermally and chemically resistant, contributing to its metabolic stability in biological systems.[4] The nitrogen atoms in the ring can act as hydrogen bond acceptors, a crucial feature for molecular recognition at target binding sites.

| Property | 1,2,4-Oxadiazole Derivatives | Carboxylic Acid | Amide | Ester |

| Hydrogen Bond Donors | 0 | 1 | 1-2 | 0 |

| Hydrogen Bond Acceptors | 2 | 2 | 1 | 2 |

| pKa | Weakly basic | Acidic (pKa ~4-5) | Neutral | Neutral |

| Metabolic Stability | Generally high | Prone to glucuronidation and other conjugations | Susceptible to hydrolysis by amidases | Susceptible to hydrolysis by esterases |

| Lipophilicity (LogP) | Generally more lipophilic than carboxylic acids | Generally low | Variable | Variable |

The 1,2,4-Oxadiazole as a Bioisostere: Mimicking and Improving upon Nature

The true strength of the 1,2,4-oxadiazole scaffold lies in its ability to effectively mimic the spatial arrangement and electronic properties of other functional groups while offering significant advantages in terms of metabolic stability.

A Superior Mimic of Carboxylic Acids

The 1,2,4-oxadiazole ring is a well-established bioisostere for the carboxylic acid moiety.[5] While carboxylic acids are pivotal for target engagement in many drug classes, they often suffer from poor membrane permeability and rapid metabolism.[5] The 1,2,4-oxadiazole can present its nitrogen atoms as hydrogen bond acceptors in a spatially similar manner to the carbonyl and hydroxyl oxygens of a carboxylic acid, thus preserving key binding interactions.

Caption: Bioisosteric replacement of a carboxylic acid with a 1,2,4-oxadiazole.

A Robust Alternative to Amides and Esters

Amide and ester functionalities are prevalent in bioactive molecules but are often susceptible to enzymatic hydrolysis, leading to rapid clearance and limited in vivo efficacy. The 1,2,4-oxadiazole ring is significantly more resistant to such metabolic degradation, making it an excellent choice for improving the pharmacokinetic profile of a drug candidate.[6] This enhanced stability can lead to longer half-lives and improved oral bioavailability.

Strategic Applications in Drug Design: From Concept to Clinic

The theoretical advantages of the 1,2,4-oxadiazole scaffold have been successfully translated into numerous clinical applications across a wide range of therapeutic areas.

| Drug/Candidate | Therapeutic Indication | Role of the 1,2,4-Oxadiazole |

| Ataluren | Duchenne muscular dystrophy | Core structural component |

| Oxolamine | Cough suppressant | Pharmacophore |

| Prenoxdiazine | Cough suppressant | Pharmacophore |

| Butalamine | Vasodilator | Core structural component |

| Fasiplon | Anxiolytic | Pharmacophore |

| Pleconaril | Antiviral | Core structural component |

| Proxazole | Functional gastrointestinal disorders | Pharmacophore |

References for the table entries:[1][7]

Synthetic Accessibility: A Practical Approach to 3,5-Disubstituted 1,2,4-Oxadiazoles

The widespread adoption of the 1,2,4-oxadiazole scaffold in drug discovery is also a testament to its synthetic tractability. A variety of reliable methods exist for its construction, with the reaction of amidoximes with carboxylic acids or their derivatives being one of the most common.[8]

Caption: General synthetic workflow for 3,5-disubstituted 1,2,4-oxadiazoles.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

This protocol describes a general and efficient one-pot procedure for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from readily available starting materials.

Materials:

-

Amidoxime (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the amidoxime (1.0 eq) and carboxylic acid (1.1 eq) in anhydrous DMF, add HBTU (1.2 eq) and DIPEA (3.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the O-acyl amidoxime intermediate.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the cyclodehydration by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.

Self-Validation: The identity and purity of the final compound should be confirmed by spectroscopic methods, such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Comparative Analysis of ADME Properties: 1,2,4-Oxadiazole vs. Other Bioisosteres

While the 1,2,4-oxadiazole offers many advantages, a judicious choice of bioisostere requires a comparative understanding of their ADME profiles.

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Tetrazole |

| Lipophilicity (LogD) | Higher | Lower | Generally lower |

| Aqueous Solubility | Moderate | Higher | Generally higher |

| Metabolic Stability | Generally high | Generally high | Generally high |

| hERG Inhibition | Potential for inhibition | Lower potential for inhibition | Lower potential for inhibition |

| Oral Bioavailability | Generally good | Can be higher due to increased solubility | Generally good |

This table represents general trends and the specific properties can vary significantly based on the substituents on the ring.[9][10] The 1,3,4-oxadiazole isomer, for instance, often exhibits lower lipophilicity and higher aqueous solubility compared to the 1,2,4-isomer, which can be advantageous in certain contexts.[9]

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

The 1,2,4-oxadiazole scaffold has firmly established itself as a valuable bioisostere in modern drug discovery. Its ability to mimic carboxylic acids, amides, and esters while offering enhanced metabolic stability makes it a powerful tool for overcoming common pharmacokinetic challenges. The synthetic accessibility of this heterocycle further enhances its appeal. However, as with any medicinal chemistry strategy, a careful consideration of the specific project goals and a comparative evaluation of different bioisosteres are crucial for successful drug design. The insights provided in this guide aim to equip researchers with the foundational knowledge to effectively leverage the unique properties of the 1,2,4-oxadiazole ring in their quest for novel therapeutics.

References

-

Biernacki, K., Daśko, M., Rachoń, J., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Pace, V., & Castoldi, L. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2021(24), 3435-3449. [Link]

-

Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of medicinal chemistry, 55(5), 1817–1830. [Link]

-

Biernacki, K., Daśko, M., Rachoń, J., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]

-

Kumar, K. A., Jayaroopa, P., & Kumar, G. V. (2012). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. International Journal of ChemTech Research, 4(4), 1782-1791. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Pharmapproach. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Pharmapproach. [Link]

-

Outirite, M., Lebrini, M., Lagrenée, M., & Bentiss, F. (2008). New one step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. Journal of heterocyclic chemistry, 45(2), 503-505. [Link]

-

ResearchGate. (n.d.). Some marketed drug's containing 1,2,4-oxadiazole. ResearchGate. [Link]

-

de Oliveira, C. S., Lira, L. D. A., Barbosa-Filho, J. M., Lorenzo, J. P. F., & de Athayde-Filho, P. F. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(9), 10192-10231. [Link]

-

Çevik, U. A., Osmaniye, D., Levent, S., Çavuşoğlu, B. K., Sağlık, B. N., & Osmaniye, Y. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2 (3H)-thione derivatives. Turkish Journal of Chemistry, 45(2), 430-443. [Link]

-

Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Vinaya, K., Prasanna, C. S., & Kumar, C. S. A. (2020). Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. AIP Conference Proceedings, 2265(1), 030467. [Link]

-

de Oliveira, R. B., da Silva, A. C. A., de Almeida, L. R., da Silva, E. F., de Oliveira, A. P., & da Silva, A. C. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 27(19), 6611. [Link]

-

Goldberg, K., Groombridge, S., Hudson, J., & et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(5), 600-604. [Link]

-

Goldberg, K., Groombridge, S., Hudson, J., & et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. Research Explorer The University of Manchester. [Link]

-

Boeckler, F. M., & Joerger, A. C. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ChemistryOpen, 11(7), e202200057. [Link]

-

Camci, M., & Karali, N. L. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(7), e202200638. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

Preamble: The Rationale for Investigation